Amiloride is a synthetic molecule widely employed in scientific research as a pharmacological tool due to its inhibitory effects on various ion transport proteins. [] While initially developed as a potassium-sparing diuretic, its utility extends far beyond clinical applications. [] Amiloride serves as a valuable probe for investigating the physiological roles and molecular mechanisms of ion channels and transporters in diverse biological systems.
Amiloride is classified as a pyrazinoylguanidine. Its structure includes a substituted pyrazine ring with a carbonylguanidinium substituent, which is critical for its biological activity. The compound is recognized for its ability to inhibit epithelial sodium channels (ENaCs), making it effective in conditions characterized by sodium retention and hypokalemia .
The synthesis of amiloride involves several steps that can vary based on the specific derivatives being produced. A notable method involves the reaction of guanidine hydrochloride with sodium methoxide in methanol, followed by the introduction of methyl 3,5-diamino-6-iodo-2-pyrazinoate under controlled heating conditions. The reaction typically occurs at around 100 °C for a specified duration, after which the mixture is cooled and treated with water to precipitate the desired product .
For example, one synthetic route includes:
The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to enhance yield and purity.
Amiloride's molecular formula is with a molecular weight of approximately 168.16 g/mol. The compound features:
The pKa value of amiloride is approximately 8.67, indicating that it exists predominantly in its protonated form at physiological pH, which is crucial for its mechanism of action . The compound exhibits significant fluorescence properties, with excitation wavelengths at 215 nm, 288 nm, and 360 nm, emitting light at 420 nm.
Amiloride participates in various chemical reactions that are pivotal to its pharmacological effects:
These reactions highlight amiloride's versatility as both a therapeutic agent and a scaffold for developing new drugs.
Amiloride's primary mechanism involves the reversible blockade of epithelial sodium channels located in the luminal membrane of renal tubular cells. This action leads to:
Additionally, amiloride inhibits the Na+/H+ antiporter in proximal tubular cells, further enhancing its diuretic effect by decreasing hydrogen ion secretion and promoting bicarbonate reabsorption . This dual action makes it particularly useful in managing conditions like Liddle syndrome, characterized by excessive sodium retention.
Amiloride exhibits several notable physical and chemical properties:
The pharmacokinetics of amiloride reveal an oral bioavailability of approximately 50%, with peak effects observed within 6–10 hours post-administration. The half-life ranges from 6 to 9 hours, influenced by renal function .
Amiloride has diverse applications beyond its primary use as a diuretic:
Amiloride exerts its primary diuretic effect by directly blocking epithelial sodium channels (ENaCs) in the distal nephron. ENaCs consist of three homologous subunits (α, β, γ), each contributing to channel assembly and function [1] [7]. Amiloride binds within the channel pore, physically obstructing Na⁺ permeation and reducing the lumen-negative transepithelial potential. This inhibition decreases potassium (K⁺) and hydrogen (H⁺) secretion, explaining its potassium-sparing effect [1] [10]. Importantly, this action is aldosterone-independent, distinguishing amiloride from mineralocorticoid receptor antagonists like spironolactone [7].
Table 1: ENaC Subunit Characteristics and Amiloride Sensitivity
Subunit | Chromosome Location | Functional Role | Amiloride IC₅₀ |
---|---|---|---|
α-ENaC | 12p13 | Core pore formation | ~0.1 μM |
β-ENaC | 16p12 | Regulatory | ~0.1 μM |
γ-ENaC | 16p12 | Regulatory | ~0.1 μM |
Data compiled from [1] [2] [7]
In Liddle syndrome (caused by gain-of-function mutations in β/γ-ENaC subunits), amiloride effectively normalizes sodium absorption and hypertension by directly counteracting hyperactive channels [7] [14]. Electrophysiological studies confirm amiloride reduces ENaC open probability by >90% at therapeutic concentrations [10].
Amiloride non-selectively inhibits acid-sensing ion channels (ASICs), members of the degenerin/epithelial Na⁺ channel (DEG/ENaC) superfamily. ASICs (subtypes 1a, 1b, 2a, 2b, 3, 4) are proton-gated cation channels expressed in neuronal and non-neuronal tissues [3]. Amiloride blocks most ASIC currents with IC₅₀ values ranging from 10–100 μM, with notable variations:
Table 2: Amiloride Sensitivity of ASIC Subtypes
ASIC Subtype | Proton Sensitivity (pH₅₀) | Calcium Permeability | Amiloride IC₅₀ | Primary Tissue Distribution |
---|---|---|---|---|
ASIC1a | 6.2–6.6 | High (PCa/PNa ~1) | 20 μM | CNS neurons |
ASIC1b | 5.9–6.3 | Moderate | 20 μM | Peripheral sensory neurons |
ASIC2a | 4.0–4.4 | Low | 20 μM | CNS, vascular smooth muscle |
ASIC3 | 6.0–6.7 | Low (transient) | 60 μM (transient) | Peripheral sensory neurons |
Neuronal ASIC1a blockade by amiloride attenuates acidosis-induced calcium influx, potentially offering neuroprotection during ischemic stroke [3] [30]. ASIC3 inhibition in peripheral nociceptors contributes to reduced acid-evoked pain [3] [44]. Unlike ENaC blockade, ASIC inhibition does not significantly contribute to amiloride’s diuretic effects but may underlie emerging therapeutic applications in neurology and oncology [3] [13].
Amiloride competitively inhibits urokinase-type plasminogen activator (uPA) with an IC₅₀ of 45–85 μM [4] [8]. uPA catalyzes plasminogen conversion to plasmin, a serine protease involved in extracellular matrix degradation and cancer metastasis. Structural studies reveal amiloride binds the uPA active site via interactions with its pyrazine ring and guanidinium group [8]. Notably, receptor-bound uPA (rbuPA) exhibits reversible insensitivity to amiloride due to conformational changes upon uPAR binding. Only soluble uPA (suPA) is effectively inhibited, suggesting amiloride’s anti-metastatic effects may involve additional pathways beyond protease inhibition [4].
Amiloride analogs demonstrate enhanced uPA specificity:
Amiloride inhibits TRPP2 (polycystin-2 or PKD2), a transient receptor potential (TRP) channel mutated in autosomal dominant polycystic kidney disease (ADPKD). TRPP2 functions as a non-selective cation channel (permeability: Ca²⁺ ≈ Na⁺ > K⁺) localized to endoplasmic reticulum, plasma membrane, and primary cilia [5] [9]. Amiloride reduces TRPP2 currents by ~50% at 100 μM through direct pore blockade, potentially interacting with pore-lining residue D643 [5] [9].
Table 3: TRPP2 Channel Properties and Amiloride Effects
Property | TRPP2 Characteristics | Amiloride Modulation |
---|---|---|
Channel structure | Homotetramer with 6 TM domains | Binds pore region |
Activation mechanism | Constitutively active (regulated by TRPP1) | Voltage-independent block |
Single-channel conductance | 80–160 pS | Reduces open probability |
Calcium permeability | PCa/PNa = 1–3 | Inhibits Ca²⁺ entry |
Pathogenic mutations | >100 ADPKD-linked mutations | Rescue effect in some mutants |
In zebrafish models of ADPKD, amiloride partially rescues cystic phenotypes caused by TRPP2 loss-of-function, suggesting therapeutic potential [9]. However, conflicting data exist regarding whether amiloride’s benefit in ADPKD stems from TRPP2 blockade or secondary effects on ENaC-mediated sodium absorption [5].
Amiloride potentiates the actions of kaliuretic diuretics through complementary nephron segment targeting:
Fixed-dose combinations leverage this synergy:
Table 4: Clinically Available Amiloride-Diuretic Combinations
Combination Product | Components | Brand Examples | Approved Indications |
---|---|---|---|
Amiloride + Hydrochlorothiazide | 5 mg + 50 mg | Moduretic®, Amipramidin | Hypertension, edematous states |
Amiloride + Bendroflumethiazide | 5 mg + 5 mg | Not specified | Hypertension |
Amiloride + Timolol + HCTZ | Not specified | Not specified | Hypertension |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: